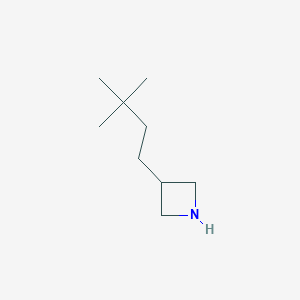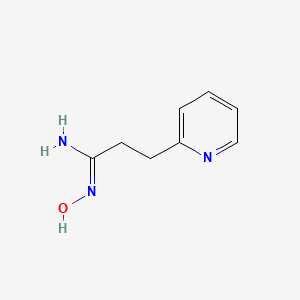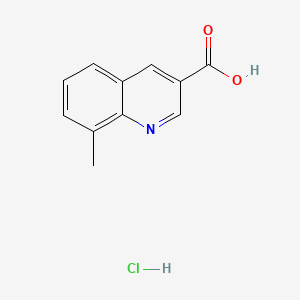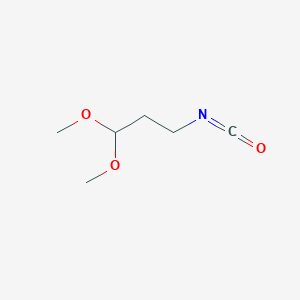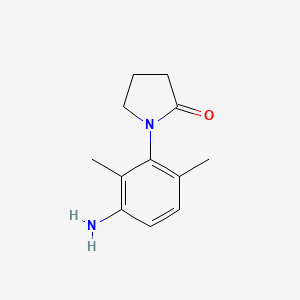![molecular formula C10H11NO3 B13622452 [1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Nitrophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₀H₁₁NO₃ It features a cyclopropyl group attached to a methanol moiety, with a nitrophenyl substituent on the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by nitration and reduction steps. One common method includes the reaction of 4-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for [1-(4-nitrophenyl)cyclopropyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Aminophenyl)cyclopropyl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-nitrophenyl)cyclopropyl]methanol imparts unique electronic properties, making it distinct in its reactivity and potential applications.
- The cyclopropyl ring provides a unique three-dimensional structure that can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of [1-(4-nitrophenyl)cyclopropyl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
InChI-Schlüssel |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


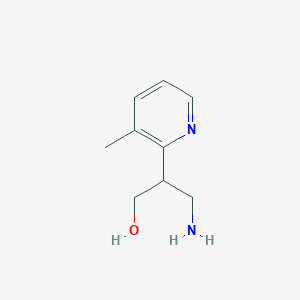
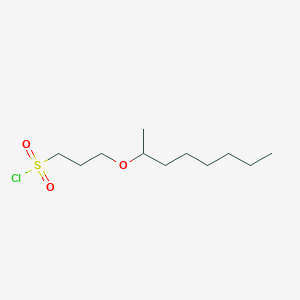

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
